Cas no 65869-64-9 (Bis-PEG1-NHS ester)
Bis-PEG1-NHS ester Chemical and Physical Properties
Names and Identifiers
-
- Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-oxydipropanoate
- BIS-PEG1-NHS
- Bis-PEG1-NHS ester
- Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-oxydipropanoate
- DB-229993
- HY-130089
- BS-23489
- BP-21832
- C70577
- NHS-PEG1-NHS
- (2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]propanoate
- bis(2,5-dioxopyrrolidin-1-yl) 3,3'-oxydipropionate
- AKOS027257162
- 65869-64-9
- BIS-PEG1-NHSESTER
- 2,5-Pyrrolidinedione, 1,1a(2)-[oxybis[(1-oxo-3,1-propanediyl)oxy]]bis-
- MFCD20226397
- DTXSID101163278
- CS-0104991
- PD125900
- Bis(2,5-dioxopyrrolidin-1-yl)3,3'-oxydipropanoate
- SCHEMBL126659
-
- MDL: MFCD20226397
- Inchi: 1S/C14H16N2O9/c17-9-1-2-10(18)15(9)24-13(21)5-7-23-8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2
- InChI Key: OWCYSDGIJAVHFQ-UHFFFAOYSA-N
- SMILES: O(C(CCOCCC(=O)ON1C(CCC1=O)=O)=O)N1C(CCC1=O)=O
Computed Properties
- Exact Mass: 356.08558009g/mol
- Monoisotopic Mass: 356.08558009g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 25
- Rotatable Bond Count: 10
- Complexity: 531
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2
- Topological Polar Surface Area: 137Ų
Bis-PEG1-NHS ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21832-1g |
Bis-PEG1-NHS ester |
65869-64-9 | 98% | 1g |
9262CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21832-500mg |
Bis-PEG1-NHS ester |
65869-64-9 | 98% | 500mg |
6127CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21832-100mg |
Bis-PEG1-NHS ester |
65869-64-9 | 98% | 100mg |
2565CNY | 2021-05-07 | |
| MedChemExpress | HY-130089-100mg |
Bis-PEG1-NHS ester |
65869-64-9 | ≥95.0% | 100mg |
¥601 | 2025-04-16 | |
| MedChemExpress | HY-130089-500mg |
Bis-PEG1-NHS ester |
65869-64-9 | ≥95.0% | 500mg |
¥1813 | 2025-04-16 | |
| S e l l e c k ZHONG GUO | S0623-100mg |
Bis-PEG1-NHS ester |
65869-64-9 | 99.95% | 100mg |
¥1556.1 | 2023-09-15 | |
| abcr | AB573672-100 mg |
Bis-PEG1-NHS ester, 95%; . |
65869-64-9 | 95% | 100MG |
€294.50 | 2023-07-10 | |
| abcr | AB573672-1 g |
Bis-PEG1-NHS ester, 95%; . |
65869-64-9 | 95% | 1g |
€983.50 | 2023-07-10 | |
| ChemScence | CS-0104991-100mg |
Bis-PEG1-NHS ester |
65869-64-9 | 100mg |
$180.0 | 2022-04-26 | ||
| ChemScence | CS-0104991-250mg |
Bis-PEG1-NHS ester |
65869-64-9 | 250mg |
$280.0 | 2022-04-26 |
Bis-PEG1-NHS ester Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on Bis-PEG1-NHS ester
Comprehensive Overview of Bis-PEG1-NHS ester (CAS No. 65869-64-9): Applications and Innovations in Bioconjugation
The Bis-PEG1-NHS ester (CAS No. 65869-64-9) is a pivotal crosslinking reagent widely utilized in bioconjugation, drug delivery, and materials science. This bifunctional PEG linker features two N-hydroxysuccinimide (NHS) ester groups, enabling efficient coupling with primary amines under mild conditions. Its unique PEG spacer enhances solubility, reduces immunogenicity, and improves biocompatibility—critical attributes for biomedical applications.
Recent advancements in antibody-drug conjugates (ADCs) and proteomics research have fueled demand for Bis-PEG1-NHS ester. Researchers prioritize its role in site-specific labeling and controlled drug release systems, addressing challenges like payload heterogeneity. The compound’s short PEG chain (1 ethylene glycol unit) minimizes steric hindrance while maintaining hydrophilicity, making it ideal for small-molecule conjugates.
In nanotechnology, 65869-64-9 serves as a key building block for functionalized nanoparticles. Its dual-reactive ends facilitate the creation of stable nanocarriers for targeted therapies, aligning with trends in personalized medicine. A 2023 Nature Biotechnology study highlighted its use in multivalent ligand design, enhancing receptor binding affinity in cancer therapeutics.
From an SEO perspective, users frequently search for "Bis-PEG1-NHS ester solubility," "NHS-PEG-NHS crosslinking protocol," and "CAS 65869-64-9 price." These queries reflect practical concerns about reaction efficiency and cost-effective alternatives. Notably, the compound’s hydrolytic stability (pH 7-9) and storage conditions (-20°C anhydrous) are recurring discussion points in scientific forums.
Emerging applications include CRISPR-Cas9 delivery systems, where Bis-PEG1-NHS ester modifies viral vectors to evade immune detection. Its low molecular weight (278.22 g/mol) ensures minimal interference with biological activity—a advantage over longer PEG linkers. Industry reports project a 12% CAGR for such PEG-based reagents through 2030, driven by biopharmaceutical R&D investments.
Quality control of 65869-64-9 involves rigorous HPLC analysis to verify purity (>95%), as impurities may affect conjugation yields. Leading suppliers provide MSDS detailing optimal handling procedures, though the compound is non-hazardous under standard conditions. For scale-up synthesis, experts recommend inert atmosphere protection to prevent NHS ester hydrolysis.
Future directions explore Bis-PEG1-NHS ester in 3D bioprinting bioinks and mRNA vaccine stabilization. Its versatility positions it as a cornerstone in next-gen biotherapeutics, answering the scientific community’s call for modular conjugation tools. As green chemistry principles gain traction, water-based reaction schemes using this reagent are under active investigation.
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